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3-Aminofluoranthene

Cat. No.: B1220000
CAS No.: 2693-46-1
M. Wt: 217.26 g/mol
InChI Key: VHGJAFIHUSTRGB-UHFFFAOYSA-N
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Description

Significance of Polycyclic Aromatic Hydrocarbons (PAHs) and Their Derivatives as Environmental Pollutants

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds made up of two or more fused aromatic rings. nih.gov They are primarily formed during the incomplete combustion of organic materials such as coal, oil, gas, and wood. mdpi.com As a result, they are widespread environmental contaminants found in the air, water, and soil. tandfonline.com The significance of PAHs and their derivatives, including nitrated (NPAHs) and aminated (APAHs) polycyclic aromatic hydrocarbons, as environmental pollutants stems from their persistence in the environment and their detrimental effects on living organisms. mdpi.comtandfonline.com

Many PAHs and their derivatives are known to be carcinogenic, mutagenic, and teratogenic. mdpi.com The International Agency for Research on Cancer (IARC) has classified several PAHs as carcinogenic to humans (Group 1), probably carcinogenic to humans (Group 2A), or possibly carcinogenic to humans (Group 2B). airies.or.jp Due to their low water solubility and high affinity for organic matter, these compounds tend to accumulate in soil and sediments, posing a long-term risk to ecosystems and human health. frontiersin.orgnih.gov Human exposure can occur through inhalation of contaminated air, ingestion of contaminated food and water, and skin contact. mdpi.com

Formation and Occurrence of Nitro-PAHs (NPAHs) and Amino-PAHs (APAHs) in the Environment

Combustion Processes and Atmospheric Reactions as Sources of NPAHs

NPAHs are formed through two primary pathways: direct emission from combustion sources and secondary formation in the atmosphere. jst.go.jptandfonline.com Incomplete combustion of fossil fuels, biomass, and other organic materials releases PAHs, and under certain conditions, these can react with nitrogen oxides (NOx) present in the combustion chamber to form NPAHs directly. airies.or.jpencyclopedia.pub This is a significant source of NPAHs in emissions from diesel engines, for instance. nih.govnih.gov

Secondary formation occurs when PAHs already present in the atmosphere react with nitrogen oxides. jst.go.jpencyclopedia.pub These reactions are often initiated by hydroxyl radicals (OH) during the day and nitrate (B79036) radicals (NO3) at night. encyclopedia.pub The parent PAHs are typically adsorbed onto particulate matter, where these atmospheric reactions take place. encyclopedia.pub

APAHs are primarily of anthropogenic origin and are used in various industrial processes. researchgate.net They can also be formed in the environment through the chemical reduction of NPAHs under anaerobic conditions, a process that can occur in sediments and some biological systems. tandfonline.comresearchgate.net For example, 3-aminofluoranthene is a known biotransformation product of 3-nitrofluoranthene (B1196665). cuni.cz

Environmental Fate and Distribution of NPAHs and APAHs

The environmental distribution of NPAHs and APAHs is largely governed by their physical and chemical properties, such as their volatility and solubility.

NPAHs and APAHs are commonly found associated with atmospheric particulate matter, especially fine particulate matter (PM2.5). jst.go.jpmountsinai.org Diesel exhaust is a major source of these compounds in urban environments. nih.govmdpi.com Studies have identified numerous PAHs, NPAHs, and APAHs in the exhaust particles from both diesel and gasoline engines. copernicus.orgcopernicus.org For example, 3-nitrofluoranthene is a notable NPAH found in diesel exhaust. sigmaaldrich.com The specific profile of these compounds can sometimes be used to identify the pollution source. cuni.cz For instance, the ratio of 2-nitrofluoranthene (B81861) to 1-nitropyrene (B107360) can help distinguish between primary emissions and atmospheric formation of NPAHs. nih.gov

Table 1: Selected NPAHs and APAHs Detected in Vehicle Exhaust

Compound Vehicle Type Reference
2-nitrofluorene Diesel mdpi.com
2-nitrophenanthrene Diesel mdpi.com
2-nitrobiphenyl Diesel mdpi.com
Aminopyrene/carbazole Gasoline copernicus.org
Dibenzocarbazole/amino-benzopyrene Gasoline copernicus.org
Nitro-anthracene/nitro-phenanthrene Gasoline & Diesel copernicus.org
3-nitrofluoranthene Diesel sigmaaldrich.com

Due to their hydrophobic nature, NPAHs and APAHs tend to adsorb to soil and sediment particles. frontiersin.orgnih.gov This leads to their accumulation in these environmental compartments, where they can persist for long periods. tandfonline.comnih.gov Contamination of soil and sediment can occur through atmospheric deposition, runoff from contaminated land, and industrial discharges. frontiersin.orgmdpi.com Once in the soil or sediment, these compounds can be taken up by plants and other organisms, potentially entering the food chain. frontiersin.org The concentrations of these pollutants can vary significantly depending on the proximity to emission sources and environmental conditions. nih.gov For example, areas near industrial sites or with high traffic density often show elevated levels of NPAHs and APAHs in soil and sediment. frontiersin.org

Table 2: Reported Concentrations of APAHs and NPAHs in Soil and Sediment

Location Matrix Compound Type Concentration Range (ng/g) Reference
Liao River Delta, China Soil APAHs 517 ± 838 nih.gov
Qinghai Lake Basin, Xi'an, Chao Lake Basin, and Zhanjiang, China Soil APAHs 90–151 acs.org
Qinghai Lake Basin, Xi'an, Chao Lake Basin, and Zhanjiang, China Soil NPAHs 1.3–4.6 acs.org
Coastal area of Brunei Bay Sediment APAHs 30.7–2263 acs.org
Capivara River, Brazil Sediment APAHs 86–810 acs.org
Coastal sediments of Karachi, Pakistan Sediment APAHs 42.3–1149.9 acs.org
Jiuxiang River, Nanjing, China Sediment NPAHs 19.92 nih.gov

While NPAHs and APAHs have low water solubility, they can still contaminate water bodies. cuni.cz Their presence in water is often associated with suspended particulate matter. mdpi.com Sources of water pollution include atmospheric deposition, industrial and municipal wastewater discharges, and runoff from contaminated soils. mdpi.commdpi.com The movement and fate of these compounds in aquatic systems are complex, involving processes like partitioning between the water column and sediment, degradation, and bioaccumulation in aquatic organisms. mdpi.comacs.org The concentrations of NPAHs and APAHs in water are generally low but can be higher in polluted areas. mdpi.com The dynamics of water pollution can also be influenced by seasonal factors, with higher concentrations sometimes observed after rainfall events due to increased runoff. acs.org

Soil and Sediment Contamination

This compound as a Biotransformation Product of 3-Nitrofluoranthene

This compound is a significant metabolic product derived from the environmental pollutant 3-nitrofluoranthene. cuni.cz The primary pathway for this conversion is the reduction of the nitro group of 3-nitrofluoranthene. cuni.czontosight.ai This biotransformation process is a critical aspect of the metabolism of nitro-PAHs within living organisms. cuni.czcuni.cz

The metabolic activation of 3-nitrofluoranthene has been shown to involve nitroreduction. cuni.cznih.gov This process can be catalyzed by various enzymes, including NADPH-cytochrome P450 reductases, primarily in the liver. cuni.cz The reduction proceeds through intermediate species, such as nitroso derivatives and N-hydroxylamines, which are then further reduced to form the corresponding amino aromatic compound, this compound. cuni.cz Research has also indicated that human red blood cells possess the metabolic capability to reduce 3-nitrofluoranthene to this compound. researchgate.net

Once formed, this compound can be excreted either in its free form or after undergoing further metabolic changes like acetylation. cuni.cz The formation of this compound is a key step in the toxicological pathway of its parent compound. While 3-nitrofluoranthene itself is a potent mutagen, its metabolite, this compound, also exhibits mutagenic properties. nih.govuio.no Studies have shown that upon exposure to UVA light, this compound can form covalent adducts with DNA. nih.gov The biotransformation of 3-nitrofluoranthene to this compound is therefore a central focus in research aimed at understanding the mechanisms of carcinogenicity of nitrated PAHs. cuni.czsciengine.com

Below is a table summarizing some of the physico-chemical and biological properties of 3-nitrofluoranthene and its biotransformation product, this compound.

Property3-NitrofluorantheneThis compound
Molecular Formula C₁₆H₉NO₂C₁₆H₁₁N
Molecular Weight 247.25 g/mol 217.27 g/mol
Primary Class Nitrated Polycyclic Aromatic Hydrocarbon (NPAH)Aminated Polycyclic Aromatic Hydrocarbon (APAH)
Formation Environmental pollutant from combustion; atmospheric reactions. cuni.czProduct of biotransformation of 3-nitrofluoranthene in organisms. cuni.cz
Biological Characteristic Potent mutagen; can be reduced by nitroreductases. cuni.czuio.noMutagenic; can form DNA adducts. nih.govnih.gov

Overview of Research Gaps and Future Directions for this compound Studies

Despite its importance as a metabolite of a widespread environmental pollutant, significant research gaps remain in the understanding of this compound. The scientific community's knowledge of NPAHs and their derivatives is still considered rudimentary in some respects, which naturally extends to their amino metabolites. aaqr.org

Identified Research Gaps:

Comprehensive Toxicity Profile: While this compound is known to be mutagenic, a complete understanding of its toxicological profile is lacking. nih.gov Further research is needed to fully characterize its carcinogenic potential and compare it systematically with its parent compound, 3-nitrofluoranthene.

Environmental Fate and Behavior: There is a general need for more research on the transport and fate of PAH derivatives, including APAHs, in various environmental compartments like soil. mdpi.com The behavior of this compound in the environment, its persistence, and its potential for bioaccumulation are not well-documented. solubilityofthings.com

Analytical and Monitoring Methods: NPAHs and their derivatives are often present in the environment at very low concentrations, challenging their detection and quantification. aaqr.orgresearchgate.net Although methods for determining this compound exist, there is a continuous need to develop more sensitive and selective analytical techniques for its routine monitoring in environmental and biological samples. cuni.czresearchgate.net

Mechanisms of Action: The precise molecular mechanisms underlying the genotoxicity of this compound, including the structural characterization of the DNA adducts it forms, require further investigation. nih.gov Understanding the specifics of how it interacts with cellular macromolecules is crucial for risk assessment. cuni.cz

Future Research Directions:

Advanced Analytical Techniques: Future efforts should focus on refining and validating highly sensitive methods for the isomer-specific identification and quantification of this compound in complex matrices. cuni.czcuni.cz

Structure-Activity Relationship Studies: Elucidating the relationships between the chemical structure of this compound and its biological activity will provide a basis for predicting the toxicity of other related APAHs. researchgate.net

In Vivo and Mechanistic Studies: Further in vivo studies are necessary to understand the complete metabolic fate of this compound and its role in the carcinogenic process initiated by 3-nitrofluoranthene exposure. nih.govnih.gov This includes investigating the formation and repair of its DNA and protein adducts. acs.org

Inclusion in Monitoring Programs: Given the known toxicity of related compounds, consideration should be given to including specific APAHs like this compound in more comprehensive environmental and biological monitoring programs to better assess human exposure and risk. nih.govwho.int

Addressing these research gaps will provide a more complete picture of the environmental health risks posed by 3-nitrofluoranthene and its metabolite, this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H11N B1220000 3-Aminofluoranthene CAS No. 2693-46-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

fluoranthen-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N/c17-15-9-8-13-11-5-2-1-4-10(11)12-6-3-7-14(15)16(12)13/h1-9H,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHGJAFIHUSTRGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C4C2=CC=CC4=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2049260
Record name 3-Aminofluoranthene
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Molecular Weight

217.26 g/mol
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CAS No.

2693-46-1
Record name 3-Aminofluoranthene
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Record name 3-Aminofluoranthene
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Record name 3-Aminofluoranthene
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Record name Fluoranthen-3-ylamine
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Record name 3-AMINOFLUORANTHENE
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Synthesis and Derivatization Methodologies of 3 Aminofluoranthene

Chemical Synthesis Pathways of 3-Aminofluoranthene

The synthesis of this compound can be broadly approached in two ways: by functional group transformation on a pre-existing fluoranthene (B47539) core or by constructing the polycyclic aromatic system from simpler precursors.

A common and direct method for synthesizing this compound is through the reduction of its corresponding nitro derivative, 3-nitrofluoranthene (B1196665) (3-NFA). ontosight.airesearchgate.net This transformation is a standard procedure in aromatic chemistry, where the nitro group (-NO₂) is converted to an amino group (-NH₂).

The synthesis typically begins with the nitration of fluoranthene to produce 3-nitrofluoranthene, which is then isolated. ontosight.airesearchgate.net Subsequently, the 3-nitrofluoranthene undergoes a reduction reaction. nih.govresearchgate.net Various reducing agents can be employed for this step. For instance, chemical reduction of 3-NFA has been performed using zinc dust, which precedes an oxidation step with permanganate (B83412) in some applications for waste destruction. researchgate.net Another study details the chemical reduction of 3-NFA to generate N-(deoxyguanosin-8-yl)-3-aminofluoranthene for DNA adduct analysis, highlighting the conversion of the nitro group to the reactive amino intermediate. nih.gov The pure amino analogue is obtained after the reduction of the isolated nitrofluoranthene. researchgate.net

This two-step sequence—nitration followed by reduction—provides a reliable pathway to this compound, making it accessible for further studies and derivatization. ontosight.aicdnsciencepub.com

Transition-metal catalysis offers powerful methods for constructing the fluoranthene skeleton itself from less complex starting materials. These strategies often involve the formation of key carbon-carbon bonds to build the polycyclic aromatic hydrocarbon (PAH) framework.

Palladium (Pd) catalysts are exceptionally versatile in forging C-C bonds, and several methods have been developed for fluoranthene synthesis based on this chemistry. beilstein-journals.org These reactions often involve C-H bond activation or cross-coupling reactions. beilstein-journals.orgnih.gov

One prominent strategy is the tandem Suzuki-Miyaura coupling followed by an intramolecular C-H arylation. nih.govacs.org In this approach, a 1,8-dihalogenated naphthalene (B1677914) (like 1,8-dibromonaphthalene (B102958) or 1,8-diiodonaphthalene) is first coupled with an arylboronic acid. beilstein-journals.orgnih.gov The resulting monoarylated naphthalene intermediate then undergoes an intramolecular palladium-catalyzed C-H activation/arylation to close the five-membered ring, yielding the fluoranthene core. nih.gov

Researchers have optimized these conditions extensively. For example, using Pd(dppf)Cl₂ as the catalyst with potassium acetate (B1210297) (KOAc) as the base in dimethyl sulfoxide (B87167) (DMSO) has proven effective. nih.govacs.org Another system employs the catalyst PdCl(C₃H₅)(dppb) with potassium pivalate (B1233124) (KOPiv) in dimethylacetamide (DMA) at elevated temperatures. beilstein-journals.org These methods tolerate a wide range of functional groups on the arylboronic acid, allowing for the synthesis of variously substituted fluoranthenes. beilstein-journals.orgnih.gov

Table 1: Optimization of Homogeneous Palladium Catalysis for Fluoranthene Synthesis This table summarizes the reaction conditions tested for the synthesis of a fluoranthene derivative (6b) from 1,8-diiodonaphthalene (B175167) and an arylboronic acid using a homogeneous palladium catalyst.

EntryCatalyst (5 mol %)Base (4 equiv)SolventTemperature (°C)Yield (%)
1Pd(PPh₃)₄KOAcDMSO900
2Pd(dppf)Cl₂K₂CO₃DMSO9065
3Pd(dppf)Cl₂Cs₂CO₃DMSO9068
4Pd(dppf)Cl₂KOAcDMSO9071
5Pd(dppf)Cl₂NaOAcDMSO9061
6Pd(dppf)Cl₂KOAcToluene9025
7Pd(dppf)Cl₂KOAcDioxane9033

Data sourced from a study on tandem Suzuki-Miyaura and intramolecular C-H arylation reactions. nih.gov

Another palladium-catalyzed route involves a double C-H bond functionalization for the annulative π-extension of 1,8-dibromonaphthalene, reacting it directly with arenes to form fluoranthenes. beilstein-journals.org This process consists of a palladium-catalyzed intermolecular arylation followed by an intramolecular arylation step. beilstein-journals.org

While palladium dominates the field, other transition metals are also employed in fluoranthene synthesis. Heterogeneous catalysts, which offer advantages in reusability and separation, have been developed. One such example involves bimetallic nanoparticles. Reduced graphene oxide (rGO)-supported Copper-Palladium (CuPd) nanocatalysts have been successfully used for the tandem Suzuki-Miyaura and intramolecular C-H arylation reactions to produce fluoranthenes. researchgate.netnih.gov These heterogeneous catalysts demonstrate high efficiency and can be recovered and reused multiple times while maintaining most of their initial activity. nih.govacs.org

Table 2: Comparison of Homogeneous vs. Heterogeneous Catalysis This table compares the efficacy of a homogeneous palladium catalyst with a heterogeneous nanocatalyst for the synthesis of various fluoranthene derivatives.

ProductHomogeneous Method A Yield (%) [Pd(dppf)Cl₂]Heterogeneous Method B Yield (%) [rGO-CuPd]
6b 7168
6c 7875
6d 6562
6e 6865
6f 7573

Data extracted from research comparing catalytic conditions for fluoranthene synthesis. nih.govacs.org

Catalytic Approaches for Fluoranthene Core Synthesis

Palladium-Catalyzed Reactions

Derivatization of this compound for Research Applications

The amino group of this compound is a versatile functional handle that allows for a wide range of chemical modifications, enabling its use as an intermediate in the synthesis of more complex molecules. ontosight.ailookchem.com Derivatization replaces the active hydrogens on the amino group, altering the molecule's properties for specific applications. iu.edu

One fundamental derivatization of primary amines like this compound is the formation of imines, also known as Schiff bases. indianchemicalsociety.com This reaction involves the condensation of the primary amino group with an aldehyde or a ketone. indianchemicalsociety.comscirp.org The reaction typically proceeds by a nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the characteristic carbon-nitrogen double bond (C=N) of the imine. scirp.orgugent.be

The formation of an imino derivative from this compound can be represented by its reaction with a generic aldehyde (R-CHO) or ketone (R₂C=O). Such derivatization can be useful for creating novel ligands, intermediates for heterocyclic synthesis, or fluorescent probes. indianchemicalsociety.comresearchgate.net For instance, the formation of an aromatic imine intermediate has been used as a strategic step to direct the regioselectivity of subsequent C-H functionalization reactions on an aromatic core. researchgate.net The synthesis can often be achieved under mild, solvent-free, or catalyst-free conditions, for example, by using a pressure reduction technique to remove the water byproduct and drive the reaction to completion. scirp.org

Synthesis of N-Cyclic Maleamic Acids and Maleimides

The derivatization of this compound into N-cyclic maleamic acids and their subsequent conversion to maleimides represents a significant pathway for creating functional molecules. This process typically involves a two-step synthesis.

The initial step is the formation of an N-cyclic maleamic acid. A method for this synthesis involves reacting an amino group-containing N-cyclic compound, such as this compound, with maleic anhydride (B1165640). google.com A key aspect of an efficient version of this method is the use of acetic acid as the reaction solvent, which facilitates the reaction to produce the corresponding N-cyclic maleamic acid in high yield. google.com The reaction of this compound with maleic anhydride specifically yields N-(3-Fluoranthenyl)maleamic acid. molaid.commolaid.com The resulting maleamic acid precipitate can then be purified through washing with an organic solvent like ether or ethyl acetate to remove any unreacted amine. google.com

The second step is the cyclization of the maleamic acid to form the N-cyclic maleimide. This dehydration reaction can be achieved through various methods. One effective method involves adding hexamethyldisilazane (B44280) to the N-cyclic maleamic acid, which induces cyclization to form the maleimide. google.com This cyclization can be carried out in a solvent such as benzene (B151609) or a mixture of benzene and dimethyl formamide. google.com Alternative methods for the ring-closure of N-arylmaleamic acids include heating the acid with a stoichiometric excess of acetic anhydride in the presence of sodium acetate as a catalyst. lew.rogoogle.com

Table 1: Synthesis of N-(3-Fluoranthenyl)maleimide from this compound

StepReactantsReagents/SolventKey ConditionsProductYieldReference
1. Maleamic Acid FormationThis compound, Maleic AnhydrideAcetic AcidRoom temperatureN-(3-Fluoranthenyl)maleamic acidHigh google.com
2. Maleimide Formation (Cyclization)N-(3-Fluoranthenyl)maleamic acidHexamethyldisilazane / Benzene, DMFHeatingN-(3-Fluoranthenyl)maleimideN/A google.com
Alternative Step 2N-(3-Fluoranthenyl)maleamic acidAcetic Anhydride, Sodium AcetateHeating (e.g., 80-100°C)N-(3-Fluoranthenyl)maleimideN/A google.com

Functionalization for Material Science Applications (e.g., Organic Semiconductors, OLED Precursors)

The unique chemical and physical properties of this compound make it a valuable building block in material science for creating novel materials with specific optical and electrical characteristics. ontosight.ailookchem.com Its polycyclic aromatic hydrocarbon (PAH) core combined with a reactive amino group allows for its incorporation into larger, functional systems for applications such as organic semiconductors and precursors for Organic Light-Emitting Diodes (OLEDs). ontosight.airesearchgate.net

A notable application is the post-functionalization of metal nanoclusters to develop organic-inorganic hybrid functional materials. Researchers have successfully introduced this compound into a trinuclear gold(I) cluster, [O(AuPPh₃)₃][BF₄], through a covalent bond. researchgate.net This process yielded a novel organoimido-functionalized trinuclear gold nanocluster, [C₆H₄–C₁₀H₅N(AuPPh₃)₃][BF₄], designated as Au₃–F. researchgate.net

The resulting hybrid material exhibits distinct photoluminescence properties. researchgate.net In dichloromethane (B109758) solution, the Au₃–F complex displays a yellowish-green fluorescence. researchgate.net The lowest-energy electronic transition in its UV-Vis absorption spectrum occurs at 425 nm, showing a slight bathochromic (red) shift compared to the parent this compound molecule. researchgate.net These findings demonstrate how the functionalization of this compound can be used to design and prepare new luminescent materials with potential uses in optoelectronic devices, bioimaging, and sensors. researchgate.net While specific OLEDs based on direct this compound derivatives are a subject of ongoing research, related PAH structures like anthracene (B1667546) and pyrene (B120774) are widely used as blue-emitting chromophores in OLEDs, indicating the potential of the fluoranthene core in this field. nih.gov

Table 2: Photophysical Properties of Au₃–F Complex

PropertyValueConditionsApplicationReference
Lowest-Energy UV-Vis Absorption (λ_abs)425 nmDichloromethane solutionOptoelectronic Devices researchgate.net
Fluorescence EmissionYellowish-greenDichloromethane solutionLuminescent Materials researchgate.net

Toxicological Research of 3 Aminofluoranthene

Genotoxicity and Mutagenicity Studies

The genotoxicity of 3-aminofluoranthene, a metabolite of the environmental pollutant 3-nitrofluoranthene (B1196665), has been a subject of significant scientific investigation. These studies aim to understand how this compound interacts with genetic material, potentially leading to mutations and contributing to the development of cancer.

This compound is implicated in causing DNA damage through several mechanisms, most notably the formation of DNA adducts. When its precursor, 3-nitrofluoranthene (3-NFA), is metabolically activated, it can form a major DNA adduct identified as N-(deoxyguanosin-8-yl)-3-aminofluoranthene. nih.gov This occurs when the reduced form of 3-NFA reacts with calf thymus DNA. nih.gov The formation of this specific adduct has been confirmed through various analytical techniques including mass spectrometry, nuclear magnetic resonance, and spectroscopy. nih.gov In vitro studies using xanthine (B1682287) oxidase to reduce 3-NFA also resulted in the formation of the same major adduct, highlighting a key pathway of its genotoxicity. nih.gov DNA adducts are segments of DNA that have a cancer-causing chemical bound to them, which can lead to the development of cancerous cells. wikipedia.org The N7 positions of guanine (B1146940) and adenine (B156593) are particularly susceptible to forming these adducts due to their high nucleophilicity. wikipedia.orgnih.gov

While direct evidence for this compound causing oxidative DNA damage or DNA strand breaks is less specific, related compounds and general mechanisms of aromatic amine toxicity suggest these are plausible pathways. For instance, aminoflavone, another amino-aromatic compound, has been shown to induce oxidative DNA damage by increasing levels of 8-oxo-7,8-dihydroguanine (8-oxodG) and forming DNA-protein cross-links. nih.gov Oxidative DNA damage is a recognized contributor to the adverse health effects of many environmental toxicants and can lead to chromosomal aberrations and mutations. oecd-ilibrary.org The process involves reactive oxygen species (ROS) that can damage DNA through oxidative reactions, with purine (B94841) bases being particularly susceptible. nih.gov DNA strand breaks can be measured by techniques like the comet assay. unit.no

Mutagenicity assays are crucial for assessing the potential of chemicals to cause genetic mutations. The Ames test, a widely used bacterial reverse mutation assay, is employed to screen for the carcinogenic potential of new chemical compounds. bibliotekanauki.pllibretexts.org It utilizes specific strains of Salmonella typhimurium that are unable to synthesize histidine. libretexts.org A positive result, indicating mutagenicity, is observed when the chemical causes a reverse mutation, allowing the bacteria to grow on a histidine-free medium. numberanalytics.com In the context of this compound, studies have shown that it is less mutagenic than its parent compound, 3-nitrofluoranthene (3-NFA), and requires metabolic activation by an S9 mix to exhibit mutagenic properties in the Ames test. nih.gov

Studies using mammalian cells, such as Chinese hamster V79 cells, provide further insight into the mutagenic potential of this compound. nih.govoup.comoup.com In these cells, mutations are often quantified at the hypoxanthine-guanine phosphoribosyl transferase (HGPRT) gene locus. nih.govoup.comoup.com Research has indicated that this compound shows marginal mutagenic activity in V79 cells, and this activity is influenced by the type of metabolic activation system used. oup.com For instance, when a post-microsomal liver supernatant (S100) was used for metabolic activation, this compound was found to be more mutagenic than 1-nitropyrene (B107360). nih.govoup.comoup.com

Summary of Mutagenicity Assay Findings for this compound
Assay TypeTest SystemKey FindingsReferences
Ames TestSalmonella typhimuriumLess mutagenic than 3-nitrofluoranthene; requires metabolic activation (S9) to show mutagenicity. nih.gov
Mammalian Cell Gene Mutation AssayChinese Hamster V79 Cells (HGPRT locus)Marginally mutagenic. More mutagenic than 1-nitropyrene with S100 metabolic activation. nih.govoup.comoup.com

The genotoxicity of this compound is highly dependent on metabolic activation. nih.gov Without metabolic activation, its mutagenic potential is limited. nih.gov The addition of an external metabolic activation system, such as the S9 fraction derived from rat liver homogenates, is often necessary to convert it into a more reactive, genotoxic form. nih.govinsilico.eu

Studies have shown that different metabolic activation systems can yield varying results. For example, in Chinese hamster V79 cells, this compound was found to be more mutagenic when activated with a post-microsomal liver supernatant (S100) compared to the standard S9 mix. nih.govoup.comoup.com This suggests that cytosolic enzymes present in the S100 fraction play a significant role in its activation. oup.com The metabolic processes are thought to involve a sequence of reductions, potentially leading to the formation of polycyclic aromatic hydroxylamines, which are proximate mutagens. nih.govoup.comoup.com In Salmonella typhimurium, the O-acetylation of reduction products of the parent compound, 3-NFA, has been shown to considerably enhance mutagenicity. nih.gov

Mutagenicity Assays (e.g., Ames Test, Chinese Hamster V79 Cells)

Carcinogenicity Investigations and Mechanisms

The genotoxic and mutagenic properties of this compound are closely linked to its potential role in carcinogenesis, the multi-stage process by which normal cells transform into cancerous ones.

Carcinogenesis is generally understood to occur in three main stages: initiation, promotion, and progression. sld.pesigmaaldrich.comredalyc.org Initiation involves a permanent genetic alteration in a cell, often a mutation in a proto-oncogene or tumor suppressor gene, which provides a growth advantage. sld.pesigmaaldrich.com Carcinogenic "initiators" can include chemical agents that mutate cellular DNA. sigmaaldrich.com Given that this compound can form DNA adducts and is mutagenic, it is considered to have a role in the initiation phase of carcinogenesis. nih.govnih.gov

Stages of Carcinogenesis and the Potential Role of this compound
StageDescriptionRelevance to this compoundReferences
InitiationPermanent, irreversible DNA damage (mutation) in a cell.Acts as an initiator by forming DNA adducts and causing mutations. nih.govnih.govsld.pesigmaaldrich.com
PromotionStimulation of initiated cells to proliferate, leading to a benign tumor. This stage is reversible.The specific role as a promoter is not well-defined, but its genotoxic effects contribute to the overall process. sld.pesigmaaldrich.comredalyc.org
ProgressionAccumulation of additional mutations, leading to a malignant, invasive cancer. This stage is irreversible.Continued DNA damage from exposure could contribute to the accumulation of mutations required for progression. sld.pesigmaaldrich.com

This compound is a component of environmental pollution, particularly from sources like diesel exhaust, which are known risk factors for certain human cancers. oup.com Lung cancer is a major concern, as the lung epithelium is a primary barrier against inhaled environmental agents. explorationpub.com Exposure to chemicals present in atmospheric pollutants can cause pulmonary inflammation, increasing the risk for lung cancer. explorationpub.com

While direct epidemiological studies linking this compound exposure to human lung cancer are complex, its presence in diesel particulate extracts and its known genotoxic mechanisms provide a strong basis for its association. oup.com The metabolic activation of compounds like this compound can occur in human tissues, leading to the formation of DNA adducts and subsequent mutations that can initiate the carcinogenic process in the lung. nih.govoup.com Non-small cell lung carcinoma (NSCLC) accounts for the majority of lung cancer diagnoses. epa.gov The development of lung cancer involves injury to the airway epithelium from environmental toxins, leading to aberrant repair by stem/progenitor cells and subsequent genetic and epigenetic alterations that drive proliferation. epa.gov

Analytical Methodologies for 3 Aminofluoranthene Detection and Quantification

Electrochemical Detection Methods

Electrochemical methods offer a sensitive and cost-effective alternative to traditional chromatographic techniques for the determination of electroactive compounds like 3-aminofluoranthene. cuni.cz These methods are based on measuring the current response of an electrode to a series of potential changes. numberanalytics.com

Differential Pulse Voltammetry (DPV) is a widely applied electrochemical technique for the quantification of this compound. selcuk.edu.trresearchgate.net DPV offers high sensitivity by superimposing fixed-magnitude pulses on a linear potential ramp. The current is measured before and at the end of the pulse, and the difference is plotted against the potential, resulting in a peak-shaped signal whose height is proportional to the analyte's concentration. numberanalytics.com This technique effectively minimizes the background charging current, thereby enhancing the signal-to-noise ratio and lowering detection limits. numberanalytics.com Studies have demonstrated the successful application of DPV for determining 3-AFA in various media, often in the sub-micromolar concentration range. selcuk.edu.trmdpi.com

The choice of electrode material is critical in electrochemical analysis, influencing sensitivity, selectivity, and the operational potential window.

Boron-Doped Diamond Thin-Film Electrode (BDDE): BDDEs have emerged as superior electrode materials for the detection of this compound. researchgate.nettacr.cztacr.cz These electrodes are known for their wide potential window, low background current, high resistance to surface fouling, and excellent electrochemical stability. frontiersin.org The voltammetric behavior of 3-AFA has been extensively studied using BDDEs, which allow for sensitive determinations in mixed methanol-water solutions. researchgate.net The unique properties of BDDEs, such as their non-polar, hydrogen-terminated surface, contribute to reduced fouling compared to other carbon-based electrodes. frontiersin.org

Glassy Carbon Electrode (GCE): The glassy carbon electrode is a common and versatile material used for the voltammetric determination of this compound. selcuk.edu.trresearchgate.net GCEs are valued for their good electrical conductivity, chemical inertness, and wide potential range. mtixtl.comzensorrd.com The electrochemical oxidation of 3-AFA at a GCE has been investigated, with techniques like DPV and adsorptive stripping voltammetry (AdSV) being employed to establish optimal conditions for its determination. selcuk.edu.trresearchgate.net

Silver Solid Amalgam Electrode (m-AgSAE): Meniscus-modified silver solid amalgam electrodes represent a non-toxic and effective alternative to traditional mercury electrodes for the voltammetric analysis of various environmental pollutants, including the precursor 3-nitrofluoranthene (B1196665). mdpi.comnih.gov While direct studies on 3-AFA are less common, the proven applicability of m-AgSAE for related reducible nitroaromatic compounds highlights its potential. mdpi.comnih.gov These electrodes offer a renewable, smooth surface and good mechanical stability, enabling sensitive measurements with DPV. mdpi.com

Achieving low detection limits and high selectivity is paramount in trace analysis. For this compound, several strategies are employed:

Adsorptive Stripping Voltammetry (AdSV): This technique significantly enhances sensitivity by pre-concentrating the analyte onto the electrode surface through adsorption before the voltammetric scan. For 3-AFA, AdSV at a carbon paste electrode (CPE) has achieved a lower limit of quantitation of 2 x 10⁻⁸ mol L⁻¹. selcuk.edu.trresearchgate.net

pH and Solvent Optimization: The electrochemical response of 3-AFA is dependent on the pH and composition of the supporting electrolyte. selcuk.edu.tr Optimizing these parameters, such as using a mixed methanol-water medium, is crucial for enhancing the signal and achieving better-defined voltammetric peaks. selcuk.edu.trresearchgate.net

Electrode Surface Modification: While not extensively detailed for 3-AFA itself, the principle of modifying electrode surfaces to enhance π-π stacking interactions has been used for other polycyclic aromatic hydrocarbons (PAHs), leading to extremely low detection limits in the part-per-trillion range. csic.es This approach offers a potential avenue for further improving the selectivity of 3-AFA sensors.

Instrumental Parameters: Fine-tuning the parameters of the DPV technique, such as pulse amplitude, pulse width, and scan rate, is essential for maximizing the signal-to-noise ratio and, consequently, improving detection limits. lcms.cz

Table 1: Comparison of Electrochemical Methods for this compound Detection

Technique Electrode Limit of Quantitation (LOQ) / Detection (LOD) Reference
Adsorptive Stripping Voltammetry (AdSV) Carbon Paste Electrode (CPE) 2 x 10⁻⁸ mol L⁻¹ (LOQ) selcuk.edu.trresearchgate.net
Adsorptive Stripping Voltammetry (AdSV) Glassy Carbon Electrode (GCE) 4 x 10⁻⁷ mol L⁻¹ (LOQ) selcuk.edu.trresearchgate.net
Differential Pulse Voltammetry (DPV) Boron-Doped Diamond Thin-Film Electrode (BDDE) 2 x 10⁻⁸ mol L⁻¹ (Concentration Range Start) researchgate.net
Single-Photon Ionization GC/MS - 1 ng/µL (LOD) kyushu-u.ac.jp

Electrode Materials (e.g., Boron-Doped Diamond Thin-Film Electrode, Glassy Carbon Electrode, Silver Solid Amalgam Electrode)

Chromatographic Techniques

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are powerful tools for separating complex mixtures and quantifying individual components, including this compound. cuni.cz

HPLC coupled with a fluorescence detector (FLD) is a highly sensitive and selective method for analyzing compounds that possess native fluorescence, such as this compound. thermofisher.comdiva-portal.org Fluorescence detectors can offer 10-1000 times greater sensitivity than standard UV-Vis detectors for suitable analytes. thermofisher.com The method involves separating 3-AFA from other components in a sample on an HPLC column, often a reversed-phase column like C18. tecnofrom.com After separation, the eluent passes through the fluorescence detector, where the analyte is excited at a specific wavelength and the emitted light is measured at a longer wavelength. This dual-wavelength specificity provides excellent selectivity. Programmed wavelength switching can be used to optimize the detection of multiple fluorescent compounds within a single chromatographic run. tecnofrom.com this compound has been used as a fluorophore for derivatizing other non-fluorescent analytes, demonstrating its strong fluorescent properties suitable for this detection method. capes.gov.br

Combining HPLC with an electrochemical detector (HPLC-ED) leverages the superior separation power of HPLC and the high sensitivity and selectivity of electrochemical detection for electroactive analytes. lcms.czantecscientific.com This hyphenated technique is ideal for analyzing trace amounts of 3-AFA in complex matrices. cuni.czlcms.cz In an HPLC-ED system, after the analyte is separated on the column, it flows into an electrochemical cell where a potential is applied to a working electrode. antecscientific.com The resulting current from the oxidation of 3-AFA is measured and plotted against time, generating a chromatogram. antecscientific.com This method has been successfully applied to the determination of 3-AFA using a boron-doped diamond thin-film electrode as the working electrode in the detector cell. cuni.czresearchgate.net The selectivity of HPLC-ED can be finely tuned by adjusting both the chromatographic conditions (mobile phase, column) and the electrochemical potential, minimizing interferences from co-eluting, non-electroactive compounds. lcms.cz

Table 2: Chromatographic Detection Limits for Aromatic Amines/PAHs

Technique Analyte/Detector Limit of Detection (LOD) Reference
HPLC-ED This compound (with Platinum Tubular Detector) 1 x 10⁻⁷ mol L⁻¹ researchgate.net
HPLC-UV This compound (with UV Detector) 3 x 10⁻⁷ mol L⁻¹ researchgate.net
HPLC-ED 1-Nitropyrene (B107360), 2-Nitrofluorene, 3-Nitrofluoranthene (with m-AgSAE) ~1 x 10⁻⁶ mol L⁻¹ (in water after SPE) nih.gov

Sample Preparation and Preconcentration Strategies (e.g., Solid-Phase Extraction)

Effective sample preparation is a critical step to isolate this compound from interfering components within a sample matrix and to concentrate it to levels amenable to instrumental detection. Solid-Phase Extraction (SPE) is a widely employed technique for this purpose, valued for its efficiency, selectivity, and reduced solvent consumption compared to traditional liquid-liquid extraction. petro-online.comscharlab.com

The SPE process for extracting a compound like this compound from an aqueous sample, such as wastewater or a biological fluid, typically involves four key steps: petro-online.comscharlab.com

Conditioning: The SPE sorbent, often a C18 (octadecylsilyl) bonded silica (B1680970) in a cartridge format, is activated by passing a solvent like methanol (B129727) through it. scharlab.comnih.gov This is followed by an equilibration step with water or a buffer to prepare the sorbent for sample loading. scharlab.com The C18 sorbent is effective at retaining non-polar to moderately polar organic compounds from polar matrices. nih.gov

Sample Loading: The sample containing this compound is passed through the conditioned cartridge. The analyte partitions from the sample matrix and is retained on the solid-phase sorbent through hydrophobic interactions. scharlab.com

Washing: The cartridge is rinsed with a specific solvent or buffer solution to remove any weakly bound, interfering compounds from the matrix, while the target analyte, this compound, remains bound to the sorbent. petro-online.comscharlab.com

Elution: A small volume of a strong organic solvent (e.g., methanol, acetonitrile) is passed through the cartridge to disrupt the analyte-sorbent interactions and elute the purified, concentrated this compound. petro-online.com This eluate is then collected for analysis by techniques such as High-Performance Liquid Chromatography (HPLC). nih.gov

This preconcentration step is vital as it not only purifies the sample but also significantly lowers the method's limit of detection, allowing for the measurement of trace quantities of the analyte. nih.gov

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the unambiguous identification and structural elucidation of this compound. Methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and UV-Visible and Infrared (IR) spectroscopy provide detailed information about its atomic connectivity, molecular mass, and functional groups. nih.govresearchgate.netlookchem.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise molecular structure of this compound. Both proton (¹H NMR) and carbon-13 (¹³C NMR) spectroscopy are utilized for its characterization. nih.govresearchgate.net The resulting spectra provide detailed information on the chemical environment of each hydrogen and carbon atom in the molecule.

The ¹H NMR spectrum would display distinct signals corresponding to the protons on the aromatic fluoranthene (B47539) backbone. The chemical shifts and coupling patterns of these signals are unique to the substitution pattern, confirming the position of the amino group at the C3 position. Similarly, the ¹³C NMR spectrum provides evidence for each unique carbon atom in the molecule. The use of NMR has been confirmed in studies identifying this compound as a metabolite of 2-nitrofluoranthene (B81861) and in the characterization of its DNA adducts. nih.govresearchgate.net

Table 1: Application of NMR Spectroscopy in this compound Characterization

Spectroscopic TechniqueInformation ProvidedReference
¹H NMRConfirms the arrangement and chemical environment of hydrogen atoms on the aromatic structure. nih.govresearchgate.net
¹³C NMRConfirms the carbon framework of the molecule and the position of the amino substituent. rsc.orgresearchgate.net

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)

Mass Spectrometry (MS) is a fundamental analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of a compound's molecular weight with high accuracy. acs.orgimreblank.ch For this compound, MS analysis provides the molecular ion peak, which corresponds to its molecular mass.

Tandem Mass Spectrometry (MS/MS or MS²) offers a higher degree of certainty for structural identification. wikipedia.orgnationalmaglab.org This technique involves multiple stages of mass analysis. First, the molecular ion (the "precursor ion") of this compound is selected in the first mass analyzer (MS1). nationalmaglab.org This precursor ion is then fragmented, typically through collision-induced dissociation (CID), where it collides with an inert gas. wikipedia.org The resulting fragment ions (the "product ions") are then analyzed in a second mass analyzer (MS2). nationalmaglab.org The fragmentation pattern is a unique fingerprint of the molecule's structure. Research has shown that MS/MS was essential for the definitive characterization of a DNA adduct of this compound, distinguishing it from other possible isomers. nih.gov

Table 2: Principle of Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

StageProcessDescriptionReference
Ionization Sample is ionizedCreates charged molecules (ions) from neutral this compound. wikipedia.org
MS1 Precursor Ion SelectionThe mass analyzer selects the molecular ion of this compound based on its specific m/z value. nationalmaglab.org
Fragmentation Collision-Induced Dissociation (CID)The selected precursor ion is fragmented into smaller, characteristic product ions. imreblank.ch
MS2 Product Ion AnalysisThe mass-to-charge ratios of the product ions are measured, generating a fragmentation spectrum that confirms the structure. nationalmaglab.org

UV-Visible and Infrared Spectroscopy

UV-Visible (UV-Vis) and Infrared (IR) spectroscopy provide complementary information regarding the electronic properties and functional groups of this compound.

UV-Visible Spectroscopy analyzes the absorption of ultraviolet or visible light by the molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals (e.g., HOMO to LUMO). up.ac.za Due to its extensive conjugated polycyclic aromatic structure, this compound exhibits characteristic absorption bands. nih.gov The wavelength of maximum absorbance (λmax) is a key feature used in its detection and quantification. nih.govchemicalbook.com

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. For this compound, the IR spectrum would show characteristic absorption bands for the primary amine (N-H stretching), the C-N bond, and the aromatic ring system (C-H and C=C stretching). researchgate.netspectroscopyonline.com

Table 3: Spectroscopic Data for this compound

Spectroscopy TypeParameterValue/Characteristic PeakReference
UV-Visible Absorbance Maximum (λmax)406 nm (in H₂O) chemicalbook.com
Fluorescence Excitation Maximum328 nm aatbio.com
Fluorescence Emission Maximum542 nm aatbio.com
Infrared (IR) N-H Stretch (Amine)Expected in the 3300-3500 cm⁻¹ region. researchgate.net
Infrared (IR) Aromatic C-H StretchExpected above 3000 cm⁻¹.
Infrared (IR) Aromatic C=C StretchExpected in the 1450-1600 cm⁻¹ region.

Environmental Fate and Remediation of 3 Aminofluoranthene

Environmental Persistence and Mobility

The environmental persistence of a chemical refers to the length of time it remains in the environment before being broken down. sciencelearn.org.nz Mobility, on the other hand, describes how easily a chemical can move through different environmental compartments like soil, water, and air. sciencelearn.org.nzconcawe.eu For organic compounds such as 3-aminofluoranthene, these characteristics are significantly influenced by their interactions with soil and sediment, as well as their potential to accumulate in living organisms. ecetoc.org

The processes of adsorption, the adhesion of molecules to a surface, and desorption, the release of these molecules, are critical in determining the fate of this compound in soil. ecetoc.orgdes.qld.gov.au The extent of adsorption is often described by the adsorption-desorption distribution coefficient (Kd), which can be normalized to the organic carbon content of the soil to yield the KOC value. ecetoc.org

A study on the adsorption/desorption properties of a transformation product of chlorothalonil, identified as R613636 and structurally related to aminofluoranthene compounds, was conducted in five different soils. regulations.gov The Freundlich Adsorption Coefficient (KF) values ranged from 2.3 to 8.1 L/kg, with a mean of 4.5 L/kg. regulations.gov The corresponding organic carbon-normalized adsorption coefficients (KFOC) ranged from 130 to 325 L/kg, with a mean of 246 L/kg. regulations.gov The Freundlich exponents for adsorption were between 0.81 and 0.91, indicating that the sorption process was slightly non-linear. regulations.gov

The desorption coefficients (KF-des) were similar to the adsorption coefficients, suggesting that the sorption of the compound was relatively reversible. regulations.gov The percentage of the compound that adsorbed to the soil ranged from 18.1% to 66.4%, while the percentage that desorbed ranged from 21.9% to 79.6% of the adsorbed amount. regulations.gov These moderate adsorption values indicate that the compound is not strongly bound to the soils tested. regulations.gov

Adsorption and Desorption Coefficients for a Related Compound in Various Soils

Parameter Range Mean Value
Freundlich Adsorption Coefficient (KF) (L/kg) 2.3 - 8.1 4.5
Organic Carbon-Normalized Adsorption Coefficient (KFOC) (L/kg) 130 - 325 246
Freundlich Desorption Coefficient (KF-des) (L/kg) 1.7 - 8.3 4.1
Percent Adsorption (%) 18.1 - 66.4 N/A
Percent Desorption (% of adsorbed) 21.9 - 79.6 N/A

Data derived from a study on a transformation product of chlorothalonil, structurally related to aminofluoranthene compounds. regulations.gov

Bioaccumulation is the process by which substances build up in an organism, and it is a key factor in assessing environmental risk. gy4es.orgwikipedia.org The potential for a chemical to bioaccumulate is often related to its octanol-water partition coefficient (Kow), with a higher log Kow value indicating a greater potential for bioaccumulation. epa.gov For this compound, the log Kow has been reported as 4.36. tcichemicals.com This value falls within the range (log Kow between 4 and 8) for which models like the KABAM (Kow-based Aquatic BioAccumulation Model) are used to estimate bioaccumulation in aquatic food webs. epa.gov

Persistent, bioaccumulative, and toxic (PBT) substances are of particular concern due to their long-lasting presence and ability to magnify in concentration up the food chain. wikipedia.org While this compound is considered toxic to aquatic life with long-lasting effects, one assessment indicates that it is not considered to be persistent, bioaccumulative and toxic (PBT) or very persistent and very bioaccumulative (vPvB) at levels of 0.1% or higher. tcichemicals.com However, the bioaccumulation of persistent organic pollutants can lead to ecological disruption and adverse impacts on wildlife. gy4es.orgncsu.edu

Adsorption/Desorption Behavior in Soils

Degradation and Transformation Processes in Environmental Matrices

This compound, like other polycyclic aromatic compounds, can be degraded or transformed in the environment through various processes. These processes are crucial for reducing the concentration and potential toxicity of the compound.

Photodegradation, the breakdown of compounds by light, is a significant environmental degradation pathway. wikipedia.org This process can occur directly, when the molecule itself absorbs light, or indirectly, through reactions with photochemically generated reactive species. frontiersin.orglibretexts.org For many organic pollutants, indirect photolysis involving reactions with hydroxyl radicals (•OH) is a major degradation route. libretexts.orgwikipedia.org

The photodegradation of nitro-polycyclic aromatic hydrocarbons (nitro-PAHs), which are precursors to amino-PAHs like this compound, has been studied in model systems of organic aerosols. acs.org These studies show that the presence of a photosensitizer, such as anthraquinone, can significantly accelerate the photodegradation of nitro-PAHs. acs.org In environments with low oxygen levels and the presence of hydrogen-atom donors, the photoreduction of nitro-PAHs to form amino-PAHs can occur. acs.org The photochemical reactions of PAHs often involve the formation of endoperoxides upon reaction with oxygen, which can then rearrange to form quinones. nih.gov

Advanced Oxidation Processes (AOPs) are a set of technologies designed to remediate contaminated water and soil by generating highly reactive chemical oxidants, most notably the hydroxyl radical (•OH). routledge.comresearchgate.nettaltech.ee These processes are effective in breaking down a wide range of organic pollutants. taltech.ee

AOPs can be broadly categorized into ozone-based, radiation-driven, and catalytic processes. researchgate.net Common AOPs include the use of Fenton's reagent (Fe²⁺ and H₂O₂), ozonation, UV/H₂O₂ systems, and photocatalysis with materials like titanium dioxide (TiO₂). routledge.commdpi.comfiu.edu

The hydroxyl radical (•OH) is a powerful, non-selective oxidizing agent that is central to the efficacy of most AOPs. researchgate.nettaltech.ee It is often referred to as the "detergent" of the troposphere due to its role in breaking down pollutants. wikipedia.org In AOPs, •OH radicals are generated in situ and react rapidly with organic contaminants. researchgate.net

The generation of hydroxyl radicals can be achieved through various means. For instance, the Fenton process generates •OH through the reaction of ferrous ions (Fe²⁺) with hydrogen peroxide (H₂O₂). mdpi.com UV irradiation of hydrogen peroxide also produces hydroxyl radicals. nih.gov The photolysis of Fe(III)-oxalate complexes in aerosol droplets has been shown to be an efficient source of hydroxyl radicals, with the production rate being significantly higher in microdroplets compared to bulk solution. fudan.edu.cn

Once generated, the hydroxyl radical can attack organic molecules, such as this compound, by abstracting a hydrogen atom or adding to an unsaturated bond, initiating a series of oxidation reactions that can ultimately lead to the mineralization of the pollutant. wikipedia.org Studies have shown that the presence of chelating agents and the pH of the solution can significantly influence the rate of hydroxyl radical production in iron-catalyzed systems. nih.govnih.gov

Chemical Compounds Mentioned

Compound Name
This compound
Anthraquinone
Chlorothalonil
Hydrogen peroxide
Hydroxyl radical
Iron
Ozone

Advanced Oxidation Processes (AOPs) for Remediation

Fenton-based Processes

Fenton-based processes are a subset of advanced oxidation processes (AOPs) that utilize the Fenton reaction for the remediation of contaminated media. The classic Fenton's reagent consists of a mixture of hydrogen peroxide (H₂O₂) and a ferrous iron (Fe²⁺) catalyst, which generates highly reactive hydroxyl radicals (•OH). numberanalytics.comresearchgate.net These hydroxyl radicals are powerful, non-selective oxidizing agents capable of degrading a wide array of recalcitrant organic pollutants, including this compound. numberanalytics.comomu.edu.tr Research has demonstrated that the application of Fenton's reagent can be highly effective, achieving a degradation efficiency of at least 99% for this compound. researchgate.net

The fundamental mechanism of the Fenton reaction involves the catalytic decomposition of hydrogen peroxide by ferrous ions to produce hydroxyl radicals, as shown in the equation below. numberanalytics.com

Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻ researchgate.net

The generated ferric ions (Fe³⁺) can be reduced back to ferrous ions by reacting with excess hydrogen peroxide, creating a catalytic cycle. omu.edu.tr This process, known as the Fenton-like reaction, is slower but ensures the regeneration of the Fe²⁺ catalyst. omu.edu.tr

The efficiency of the Fenton process is significantly influenced by several operational parameters. The solution's pH is a critical factor, with the optimal range typically being around 3. omu.edu.trfortunepublish.com At pH values above this, iron begins to precipitate as ferric hydroxide, reducing the availability of the catalyst and decreasing the production of hydroxyl radicals. omu.edu.trbibliotekanauki.pl Conversely, at very low pH levels (below 2.5-3), the reaction can be inhibited due to the formation of complex iron species that react more slowly with hydrogen peroxide. omu.edu.tr The concentrations of both hydrogen peroxide and the iron catalyst also play a crucial role in the degradation efficiency. bibliotekanauki.pl

To enhance the applicability of Fenton's process, especially for soil remediation, modifications such as the ethanol-Fenton (ETF) treatment have been developed. This involves a pre-treatment with ethanol (B145695) to increase the extraction of contaminants from the soil matrix, thereby enhancing their availability for degradation by the hydroxyl radicals. researchgate.net

ParameterOptimal Condition/FindingImpact on this compound DegradationSource
Degradation Efficiency ≥ 99%Demonstrates high potential for complete removal. researchgate.net
pH ~3.0Maximizes the generation of hydroxyl radicals and catalyst availability. omu.edu.trfortunepublish.com omu.edu.trbibliotekanauki.pl
Catalyst Fe²⁺Catalyzes the decomposition of H₂O₂ to form •OH radicals. numberanalytics.com numberanalytics.com
Oxidant H₂O₂Source of the hydroxyl radicals for oxidation. numberanalytics.com numberanalytics.com
Process Enhancement Ethanol Pre-treatmentIncreases contaminant availability in soil, boosting removal efficiency. researchgate.net researchgate.net
Ozonation and UV-based Systems

Ozonation and ultraviolet (UV) light-based systems are another category of advanced oxidation processes effective in degrading persistent organic pollutants. These methods can be applied individually or in combination to enhance treatment efficacy. nih.gov The combination of ozone (O₃) and UV light (O₃/UV) is known to be particularly efficient, as UV radiation accelerates the decomposition of ozone, leading to a higher production of highly reactive hydroxyl radicals (•OH). mdpi.comspartanwatertreatment.commdpi.com

Ozone itself is a strong oxidant, but its direct reaction with some organic compounds can be selective and relatively slow. kirj.ee The primary advantage of combining it with UV light is the shift towards a more powerful and less selective oxidation mechanism dominated by hydroxyl radicals. mdpi.comkirj.ee This combination has shown superior performance in mineralization and the decay of various pollutants compared to ozonation or UV treatment alone. nih.gov The 254 nm wavelength produced by low-pressure germicidal UV lamps is particularly effective for this purpose. spartanwatertreatment.com

The effectiveness of these systems is dependent on factors such as the ozone dosage, UV intensity, and the chemical matrix of the water being treated. mdpi.com For instance, the degradation rate in O₃/UV processes generally increases with a higher ozone feed rate and longer reaction times. mdpi.com One study noted the atmospheric reaction rate of this compound with ozone, indicating its susceptibility to this oxidant. mcmaster.ca

While specific studies on the degradation of this compound by O₃/UV systems are limited, the proven efficacy of these technologies on other complex organic molecules, including other aromatic compounds and pesticides, suggests a high potential for its successful remediation. nih.govmdpi.comdergipark.org.tr

Treatment ProcessMechanismKey AdvantagesRelevant FindingsSource
Ozonation Direct oxidation by molecular ozone; formation of •OH radicals. mdpi.comStrong oxidant; leaves no harmful residues as it decomposes to oxygen. mdpi.comThe rate of this compound's reaction with ozone has been determined. mcmaster.ca mcmaster.camdpi.com
UV Photolysis Direct photolytic decomposition of pollutants that absorb UV light. kirj.eeNo addition of chemicals is required. spartanwatertreatment.comCan be effective for compounds susceptible to photodecomposition. nih.gov nih.govspartanwatertreatment.com
O₃/UV System UV light accelerates O₃ decomposition to generate a high concentration of •OH radicals. mdpi.commdpi.comHigher degradation and mineralization rates than individual processes. nih.govThe combination is more efficient than ozonation alone for degrading organic pollutants. mdpi.com nih.govmdpi.com
Electrochemical Oxidation

Electrochemical oxidation (EO) is an advanced oxidation process that employs an electric current to generate powerful oxidizing species for the degradation of persistent organic pollutants. wikipedia.org This technology is recognized for its effectiveness in treating harmful and non-biodegradable contaminants, offering complete mineralization to CO₂, water, and inorganic ions. wikipedia.org A key advantage of EO is that it does not typically require the addition of external chemicals, as the reactive species are generated directly at the anode surface. wikipedia.org

The process occurs in an electrochemical cell containing an anode and a cathode. The choice of anode material is critical to the efficiency of the process. Materials with a high oxygen evolution potential, such as Boron-Doped Diamond (BDD) electrodes, are considered among the most effective for achieving complete mineralization of organic compounds. wikipedia.org BDD anodes are known for their high chemical and electrochemical stability and their ability to generate hydroxyl radicals from water oxidation. wikipedia.orgresearchgate.net Other electrode materials include platinum, mixed metal oxides, and various carbon-based electrodes. researchgate.netwikipedia.org

The degradation of pollutants via electrochemical oxidation can occur through two primary mechanisms:

Direct Oxidation: Pollutants are adsorbed onto the anode surface and are destroyed by direct electron transfer.

Indirect Oxidation: Oxidizing species such as hydroxyl radicals, ozone, or hypochlorite (B82951) are generated in the solution, which then react with and degrade the organic pollutants. wikipedia.org

The voltammetric behavior of this compound has been studied using different types of carbon electrodes, indicating its susceptibility to electrochemical processes. researchgate.net Although detailed studies on the complete mineralization of this compound by electrochemical oxidation are not widely available, the established success of this technology with other refractory aromatic compounds points to its significant potential for this application. wikipedia.orgresearchgate.net

FeatureDescriptionRelevance to this compoundSource
Principle Degradation of pollutants via electron transfer and electrochemically generated oxidants. wikipedia.orgThe electrochemical behavior of this compound has been characterized, suggesting its suitability for this treatment. researchgate.net researchgate.netwikipedia.org
Anode Materials Boron-Doped Diamond (BDD), Platinum, Mixed Metal Oxides, Carbon. wikipedia.orgBDD is highly effective for complete mineralization of organics. wikipedia.org Carbon electrodes have been used to study this compound's voltammetric behavior. researchgate.net researchgate.netwikipedia.org
Mechanisms Direct electron transfer at the anode surface or indirect oxidation by generated species like •OH. wikipedia.orgBoth mechanisms can contribute to the degradation of complex organic molecules. wikipedia.org
Advantages No external chemicals required, high efficiency for recalcitrant compounds, potential for complete mineralization. wikipedia.orgOffers a potentially clean and effective method for remediating this compound contamination. wikipedia.org

Bioremediation Strategies

Bioremediation is an environmental technology that utilizes microorganisms to degrade or transform hazardous substances into less toxic or non-toxic forms. jabonline.inresearchgate.net It is widely regarded as a cost-effective and eco-friendly approach for the remediation of sites contaminated with organic pollutants. jabonline.inuu.nlnih.gov The core principle of bioremediation lies in harnessing the metabolic capabilities of bacteria, fungi, and algae to break down complex molecules. jabonline.inresearchgate.netresearchgate.net

Bioremediation strategies are generally categorized into two main types:

In-situ bioremediation: This involves treating the contaminated material in place, without excavation. It relies on stimulating the activity of indigenous microorganisms or introducing specialized microbes to the contaminated site. jabonline.in

Ex-situ bioremediation: This requires the excavation of the contaminated soil or pumping of groundwater for treatment in a controlled environment. jabonline.in

The success of bioremediation depends on controlling the interplay between the degrading microbiome and the chemical and physical characteristics of the site. uu.nl Microorganisms can degrade a wide range of organic pollutants, including hydrocarbons and their derivatives. jabonline.inresearchgate.netfrontiersin.org For example, bacteria and fungi have been identified that can break down polycyclic aromatic hydrocarbons (PAHs), the class of compounds to which fluoranthene (B47539) belongs. jabonline.inresearchgate.net The degradation often proceeds through enzymatic pathways that introduce oxygen into the aromatic ring, leading to ring cleavage and further metabolism. researchgate.netfrontiersin.org

While specific microbial strains for the targeted degradation of this compound are not extensively documented in the reviewed literature, the known microbial capabilities for degrading PAHs and amino-aromatic compounds suggest a strong potential for bioremediation. jabonline.inresearchgate.net Research into isolating or engineering microorganisms with specific enzymatic pathways for this compound could lead to effective and sustainable remediation solutions. frontiersin.org The use of microbial consortia, which are communities of different microbial species, often shows higher degradation efficiency for complex compounds due to synergistic interactions. frontiersin.org


Ecological and Human Health Risk Assessment of 3 Aminofluoranthene

Frameworks for Environmental Risk Assessment

Environmental Risk Assessment (ERA) for a chemical substance like 3-aminofluoranthene is typically conducted within established frameworks provided by regulatory agencies. nih.gov These frameworks generally consist of a multi-step process that includes problem formulation, exposure assessment, effects assessment, and risk characterization. epa.govosti.gov The goal is to provide a scientific basis for decision-making to protect ecosystems from potential harm. risk-hunt3r.euecetoc.org For substances like this compound, which may not have extensive specific regulatory guidelines, the ERA process relies on general principles and data from related compounds. europa.eu

Problem formulation is the initial and critical phase of an ERA, defining the goals, scope, and focus of the assessment. epa.govnih.gov This systematic process involves identifying the chemical stressor, the potential exposure pathways, the ecological entities that might be at risk (receptors), and the specific adverse effects to be evaluated (endpoints). epa.govrisk21.org

For this compound, the problem formulation would consider the following:

Stressor Identification : The primary stressor is this compound itself. It is important to note that it can be formed in the environment from the biotransformation of 3-nitrofluoranthene (B1196665), a compound found in diesel exhaust and atmospheric particulate matter. cuni.cz

Sources and Pathways : Sources include industrial effluents and sites where PAHs are used or disposed of. As a derivative of a PAH, it can be associated with particulate matter in the air and sediment in aquatic environments. cuni.cz Its water solubility and partitioning behavior will determine its movement through soil and water. risk21.org

Receptors at Risk : Potential receptors include a wide range of organisms in aquatic and terrestrial ecosystems. Given its known toxicity to aquatic life, organisms such as fish, invertebrates, and algae are of particular concern.

Assessment Endpoints : These are the specific ecological values to be protected. For this compound, relevant endpoints would include the survival, growth, and reproduction of aquatic organisms. nih.govwur.nl Given that it is an amino-PAH, which can be more phototoxic than the parent PAH, light-induced toxicity could also be a relevant endpoint. nih.gov

A conceptual model would be developed to illustrate the relationships between the sources, pathways, receptors, and potential effects of this compound in the environment. risk21.org

Exposure assessment aims to quantify the contact of an ecological receptor with this compound. This involves determining the concentration of the chemical in various environmental media and estimating the extent of exposure for different organisms. numberanalytics.comca.gov Methodologies for assessing exposure to this compound would include:

Environmental Monitoring : This involves direct measurement of this compound concentrations in environmental samples such as water, soil, sediment, and air. numberanalytics.com Analytical techniques like chromatography would be employed for quantification. numberanalytics.com

Modeling : Mathematical models can be used to predict the environmental fate and transport of this compound. numberanalytics.com These models would consider its physical and chemical properties, such as its octanol-water partition coefficient (log Kow), to estimate its distribution in the environment.

Bioaccumulation Assessment : Given its log Kow of 4.36, this compound has the potential to bioaccumulate in the tissues of organisms. Exposure assessment would therefore also involve measuring its concentration in biological tissues (biomonitoring) or using models to predict its bioaccumulation potential.

The exposure assessment process integrates these methodologies to develop an exposure profile, which describes the magnitude, frequency, and duration of exposure for the identified ecological receptors. numberanalytics.comeuropa.eu

The effects assessment, or hazard assessment, component of the ERA evaluates the intrinsic toxicity of this compound and establishes a dose-response relationship. osti.govufz.de This involves identifying the adverse effects the chemical can cause and the concentrations at which these effects occur.

For this compound, the effects assessment would focus on:

Toxicity Data Review : This involves gathering and evaluating existing ecotoxicological data from laboratory and field studies. Safety Data Sheets classify this compound as "toxic to aquatic life with long lasting effects". chemicalbook.com

Endpoint Selection : Specific measurement endpoints are chosen to quantify the adverse effects. For aquatic ecosystems, standard endpoints include mortality (LC50), effects on growth (EC50), and reproduction. europa.euwur.nl

Dose-Response Analysis : This analysis establishes the relationship between the dose or concentration of this compound and the magnitude of the adverse effect on the test organisms. ca.gov

Extrapolation : Data from laboratory species are extrapolated to predict effects on populations and communities in the natural environment.

The outcome of the effects assessment is a set of toxicity reference values, such as the Predicted No-Effect Concentration (PNEC), which represents the concentration below which adverse effects are not expected to occur.

Exposure Assessment Methodologies

Evaluation of Ecological Impact

The evaluation of the ecological impact of this compound integrates the findings from the exposure and effects assessments to characterize the risk.

This compound is recognized as being toxic to aquatic organisms. chemicalbook.com As a class of compounds, amino-PAHs can absorb light and generate reactive oxygen species, leading to phototoxicity, which can be more potent than the toxicity of the parent PAHs. nih.gov The photolysis of amino-PAHs can also generate direct-acting mutagens. nih.gov

While specific quantitative toxicity data for a wide range of aquatic species may be limited in publicly available literature, the classification of "toxic to aquatic life with long lasting effects" indicates a significant hazard. This implies that both acute (short-term) and chronic (long-term) exposures can be harmful to aquatic ecosystems.

Table 1: Aquatic Toxicity Profile of this compound

Toxicity Endpoint Finding Source
Acute Aquatic Toxicity Toxic to aquatic life

The persistence of a chemical in the environment is a key factor in its long-term risk. It refers to the length of time a substance remains in a particular environment before it is broken down by physical, chemical, or biological processes.

For this compound, there are several factors to consider regarding its persistence:

Bioaccumulation Potential : The octanol-water partition coefficient (log Kow) is a measure of a chemical's potential to accumulate in the fatty tissues of organisms. A log Kow of 4.36 for this compound suggests a significant potential for bioaccumulation.

Persistence, Bioaccumulation, and Toxicity (PBT) Assessment : One source indicates that this compound is not considered to be persistent, bioaccumulative, and toxic (PBT) under certain regulatory criteria. However, this may be context-dependent and requires further investigation.

Transformation and Degradation : this compound is a biotransformation product of 3-nitrofluoranthene. cuni.cz Like other PAHs and their derivatives, it can undergo further transformation in the environment. Photochemical reactions, driven by sunlight, are a significant degradation pathway for amino-PAHs, which can lead to the formation of other potentially toxic compounds. nih.gov Microbial degradation is also a key process in the breakdown of PAHs in natural ecosystems. researchgate.net

Table 2: Physicochemical and Persistence-Related Properties of this compound

Property Value/Information Significance Source
Partition Coefficient (log Kow) 4.36 High potential for bioaccumulation in organisms.
PBT Assessment Not considered a PBT substance by one source. May not meet all regulatory criteria for a PBT substance, but individual properties (like bioaccumulation potential) can still pose a risk.

Toxicity to Aquatic Life

Human Health Risk Assessment of this compound

The human health risk assessment for this compound (3-AFA) focuses on understanding the potential adverse effects on human health resulting from exposure to this compound. This assessment is a multi-step process that involves identifying exposure pathways, evaluating its potential to cause cancer, and examining other non-cancer health effects. aub.edu.lbepa.gov this compound is a derivative of fluoranthene (B47539), a polycyclic aromatic hydrocarbon (PAH), and is primarily encountered as a metabolite of the environmental pollutant 3-nitrofluoranthene (3-NFA), which is generated from incomplete combustion processes, such as in diesel engine exhaust. researchgate.netcuni.cz

Exposure Pathways and Biomonitoring

Human exposure to this compound is intrinsically linked to the exposure to its parent compound, 3-nitrofluoranthene. Once 3-nitrofluoranthene enters the body, it can be metabolically reduced to this compound. researchgate.net Therefore, exposure pathways for 3-AFA are primarily through inhalation of airborne particulates containing 3-NFA, such as diesel exhaust and urban air pollution. cuni.cz

A complete exposure pathway consists of a source of contamination, a transport mechanism, a point of contact, a route of entry into the body (inhalation, ingestion, dermal contact), and an exposed population. For 3-AFA, the primary pathway involves the inhalation of 3-NFA-containing particles, followed by metabolic conversion within the body. researchgate.netcuni.cz

Biomonitoring provides a method for assessing the internal dose of a substance by measuring the chemical, its metabolites, or specific reaction products in human tissues and fluids like blood and urine. canada.caresearchgate.net This approach integrates exposure from all routes and sources. canada.ca For this compound, a key biomonitoring strategy is the detection of its adducts with biological macromolecules. Intermediate reactive species formed during the metabolism of nitroarenes can bind covalently to proteins like hemoglobin. researchgate.net The measurement of 3-amino fluoranthene hemoglobin adducts (3-AFlaHA) serves as a biomarker of the biologically effective dose. mdpi.com Studies in occupationally exposed workers, such as those in coke ovens, have shown a correlation between these adducts and exposure to nitro-PAHs. mdpi.com

Table 1: Biomonitoring of this compound Exposure

BiomarkerBiological MatrixSignificanceReference
3-amino fluoranthene hemoglobin adducts (3-AFlaHA)Blood (Hemoglobin)Indicates the biologically effective dose and provides evidence of internal exposure and metabolic activation. mdpi.com mdpi.com
This compound (AF)Red Cell ProteinsReleased after mild acid hydrolysis of red cell proteins exposed to the parent compound, 3-nitrofluoranthene. researchgate.net researchgate.net

Cancer Risk Assessment

The cancer risk assessment for this compound primarily revolves around its genotoxicity and mutagenicity, as these are critical initial steps in chemical carcinogenesis. While its parent compound, 3-nitrofluoranthene, is a known environmental mutagen, 3-AFA's carcinogenic potential is linked to its metabolic activation. cuni.czresearchgate.net

Metabolic activation of aromatic amines like 3-AFA is a crucial step for their carcinogenicity. cuni.cz This process often involves an initial N-hydroxylation of the amine group, which is a primary stage in converting these compounds into their ultimate carcinogenic forms. cuni.cz Subsequent reactions can lead to the formation of a highly reactive electrophile, the nitrenium ion, which can bind to DNA, forming DNA adducts. researchgate.netcuni.cz The formation of N-(deoxyguanosin-8-yl)-3-amino-fluoranthene is a major DNA adduct identified after the reduction of 3-nitrofluoranthene. researchgate.net Such DNA damage can lead to mutations if not repaired, potentially initiating the process of cancer.

Mutagenicity studies are a key component of cancer risk assessment. In cultured Chinese hamster V79 cells, this compound was found to be mutagenic at the hypoxanthine-guanine phosphoribosyl transferase (HGPRT) gene locus, but only after metabolic activation. nih.govoup.com It was more mutagenic than its parent compound, 3-nitrofluoranthene, when activated by a post-microsomal liver supernatant (S100), which supports the theory that activation proceeds through a sequence of reductions. nih.govoup.com However, it was only marginally mutagenic when a standard liver homogenate (S9) was used for activation. oup.com

Table 2: Summary of Mutagenicity Findings for this compound

Test SystemMetabolic ActivationResultReference
Chinese Hamster V79 Cells (HGPRT locus)S9 liver homogenateMarginally mutagenic. oup.com oup.com
Chinese Hamster V79 Cells (HGPRT locus)S100 liver supernatantMutagenic; more potent than 1-nitropyrene (B107360), 3-nitrofluoranthene, and 8-nitrofluoranthene (B78273) under these conditions. nih.gov This suggests activation occurs via reduction of the nitro group. nih.govoup.com nih.govoup.com
Salmonella typhimurium TA98S9Less mutagenic than its parent compound 3-nitrofluoranthene, and required S9 for activation. researchgate.net researchgate.net

Non-Cancer Adverse Effects

Beyond its carcinogenic potential, this compound is associated with other toxic effects. Information from safety data sheets, which summarize known hazards, indicates that the compound can cause direct irritation upon contact.

Specific non-cancer adverse effects include:

Skin Irritation: The compound is classified as a skin irritant.

Eye Irritation: It is also classified as causing serious eye irritation.

In cell-based studies designed to investigate mechanisms of cell death, this compound has shown different effects compared to its parent compound, 3-nitrofluoranthene. In a study using mouse hepatoma (Hepa1c1c7) cells, 3-nitrofluoranthene induced both apoptosis (programmed cell death) and necrosis. uio.nonih.gov In contrast, this compound did not cause these significant cytotoxic effects under the same conditions. uio.nonih.gov However, it was observed to cause a reduction in cell proliferation, indicating a potential cytostatic effect. uio.nonih.gov

Table 3: Reported Non-Cancer Adverse Effects of this compound

Effect TypeFindingSystem/ModelReference
Dermal and Ocular ToxicityCauses skin irritation. Hazard Classification
Dermal and Ocular ToxicityCauses serious eye irritation. Hazard Classification
CytotoxicityNo significant induction of apoptosis or necrosis observed. uio.nonih.govMouse hepatoma (Hepa1c1c7) cells uio.nonih.gov
Cell ProliferationReduction in cell proliferation observed. uio.nonih.govMouse hepatoma (Hepa1c1c7) cells uio.nonih.gov

Computational Chemistry and Structure Activity Relationship Sar Studies

Quantitative Structure-Activity Relationship (QSAR) Modeling for Toxicity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to find a statistically significant correlation between the structural or physicochemical properties of a chemical and its biological activity, such as toxicity. wikipedia.orgmdpi.com These models are developed by analyzing a dataset of compounds with known activities and are then used to predict the activity of compounds that have not been tested experimentally. wikipedia.orgnumberanalytics.com For aromatic amines like 3-aminofluoranthene, QSAR is a crucial tool for predicting potential mutagenicity and carcinogenicity.

The fundamental process of developing a QSAR model involves several key steps:

Data Collection : Gathering a dataset of chemicals with reliable, experimentally determined toxicity values. numberanalytics.com

Descriptor Calculation : Computing molecular descriptors that quantify various aspects of the chemical structure, such as electronic, steric, and hydrophobic properties. numberanalytics.com

Model Development : Using statistical methods like multilinear regression (MLR) or machine learning algorithms to build a mathematical equation linking the descriptors to the observed toxicity. researchgate.net

Validation : Rigorously testing the model's predictive power using internal and external validation techniques to ensure its robustness and reliability. researchgate.net

A QSAR study for predicting the mutagenicity of aromatic and heteroaromatic amines utilized electrotopological state (E-state) indices, which describe the electronic and topological attributes of each atom in a molecule. insilico.eu In a model developed for a set of 95 amines, the mutagenic potency (LogR, logarithm of revertants per nanomole) in Salmonella typhimurium strain TA98 was correlated with these calculated descriptors. researchgate.netinsilico.eu While a specific QSAR equation solely for this compound is not detailed, its inclusion in such studies allows for the prediction of its mutagenic potential based on its structural features relative to other amines in the training set.

For instance, studies have successfully used descriptors related to lipophilicity (logP), electronic properties (such as HOMO/LUMO energies), and molecular size to predict the toxicity of various aromatic compounds. europa.eu The mutagenicity of aromatic amines is often linked to their metabolic activation to reactive nitrenium ions, a process influenced by the electronic properties of the molecule. researchgate.net

Sample Data from a QSAR Study on Mutagenicity of Aromatic Amines insilico.eu
CompoundParent Polycyclic Aromatic HydrocarbonExperimental LogR (TA98 +S9)Predicted LogR
This compoundFluoranthene (B47539)3.313.05
2-AminofluorantheneFluoranthene3.233.08
7-AminofluorantheneFluoranthene2.883.02
8-AminofluorantheneFluoranthene3.801.98

Molecular Docking and Dynamics Simulations for Biomolecular Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to study how a small molecule, or ligand, like this compound interacts with a biological macromolecule, such as a protein or DNA. ajchem-a.comchemmethod.com These methods provide detailed, atom-level insights into the binding modes, stability, and dynamics of the resulting complex. nih.govnih.gov

Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor's active site. rsc.org The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site and scoring them based on their energetic favorability. researchgate.net For this compound, docking studies can be used to investigate its interaction with metabolic enzymes, such as Cytochrome P450 (CYP) isoforms, which are involved in its activation, or with DNA, its ultimate target for mutagenic action. rsc.org The docking results can reveal key interactions, like hydrogen bonds or hydrophobic interactions, that stabilize the complex. ajchem-a.com

Molecular Dynamics (MD) Simulations provide a time-resolved view of the molecular system, simulating the movements of atoms and molecules over time. wesleyan.edursc.org Starting from a docked complex, an MD simulation can assess the stability of the predicted binding pose and explore the conformational flexibility of both the ligand and the receptor. rsc.orgmdpi.com For this compound, an MD simulation of its complex with a DNA duplex could reveal how the compound intercalates between base pairs or binds to the grooves, and how this binding might distort the DNA structure, potentially leading to errors during replication. nih.govrsc.org The simulations track parameters like Root Mean Square Deviation (RMSD) to assess structural stability and Root Mean Square Fluctuation (RMSF) to identify flexible regions of the complex. ajchem-a.com

Key Applications of Docking and MD Simulations for this compound
TechniqueBiological TargetPredicted Outcome/InsightKey Parameters Analyzed
Molecular DockingDNABinding site preference (intercalation vs. groove binding), binding affinity score.Binding Energy, Hydrogen Bonds, Hydrophobic Interactions.
Molecular DockingMetabolic Enzymes (e.g., CYP1A2)Orientation in the active site, potential for metabolic transformation.Docking Score, Key Amino Acid Interactions.
Molecular DynamicsThis compound-DNA ComplexStability of binding, induced conformational changes in DNA. wesleyan.eduRMSD, RMSF, Hydrogen Bond Occupancy, Binding Free Energy. ajchem-a.comnih.gov
Molecular DynamicsThis compound-Enzyme ComplexDynamic stability of the ligand in the active site, flexibility of the protein.RMSD, RMSF, Radius of Gyration.

Electronic Structure Calculations for Reactivity and Metabolic Pathways

Electronic structure calculations, primarily using methods derived from quantum mechanics like Density Functional Theory (DFT), are used to investigate the intrinsic properties of a molecule that govern its chemical reactivity. aps.orgchemmethod.com These calculations provide information on the distribution of electrons within the molecule, which is fundamental to understanding its reaction mechanisms, including metabolic activation. mdpi.comnih.gov

For this compound, like other aromatic amines, a critical step in its mutagenic pathway is the metabolic oxidation of the amino group to form a hydroxylamine, followed by the formation of a highly reactive nitrenium ion. Electronic structure calculations can elucidate this pathway by computing key properties:

HOMO and LUMO Energies : The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO energy relates to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. researchgate.net

Molecular Electrostatic Potential (MEP) : The MEP map visualizes the electrostatic potential on the surface of the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are likely sites for metabolic attack. mdpi.com

Reaction Energetics : DFT calculations can determine the energy changes (activation energies and reaction enthalpies) for proposed metabolic reactions, helping to identify the most likely metabolic pathways. researchgate.net For example, calculating the energy required to form the nitrenium ion from its precursor can correlate with the mutagenic potency of different amine isomers. researchgate.net

Studies on related nitrofluoranthenes have shown that the position of the substituent group significantly influences the electronic properties and, consequently, the mutagenic potential. researchgate.net For example, the HOMO-LUMO gap can vary between isomers, indicating differences in their reactivity and stability. researchgate.net

Calculated Electronic Properties for Isomers of Nitrofluoranthene (Precursors to Aminofluoranthenes) researchgate.net
CompoundHOMO-LUMO Energy Gap (eV)Relative Reactivity (Predicted)
Fluoranthene3.99Least Reactive
7-Nitrofluoranthene3.81Low Reactivity
2-Nitrofluoranthene (B81861)3.72Moderate Reactivity
8-Nitrofluoranthene (B78273)3.71Moderate Reactivity
1-Nitrofluoranthene3.52High Reactivity
3-Nitrofluoranthene (B1196665)3.50Most Reactive

In Silico Approaches for Environmental Fate Prediction

In silico approaches, particularly Quantitative Structure-Property Relationship (QSPR) models, are widely used to predict the environmental fate of chemicals. nih.govecetoc.org These computational tools estimate key physicochemical properties that determine how a chemical will behave in the environment—where it will go, how long it will persist, and whether it will accumulate in organisms. nih.gov This is especially important for compounds like this compound, which can be released into the environment through industrial processes and combustion. researchgate.net

The prediction of environmental fate relies on estimating several key parameters:

Water Solubility (logS) : Affects the concentration of the chemical in aquatic systems and its transport.

Octanol-Water Partition Coefficient (logP or logKow) : Indicates the chemical's tendency to partition between fatty tissues and water, a key indicator of bioaccumulation potential. nih.gov

Vapor Pressure (logVP) : Determines the likelihood of a chemical to exist in the gas phase and undergo atmospheric transport.

Bioconcentration Factor (logBCF) : Predicts the extent to which a chemical will accumulate in aquatic organisms directly from the water. nih.gov

Biodegradation : Models can predict the likelihood and rate at which a chemical will be broken down by microorganisms in the environment. ecetoc.org

These properties are predicted using models that correlate them with molecular descriptors derived from the chemical's structure. nih.gov Software packages like the EPA's EPI Suite™ use a collection of QSPR models to generate these predictions. nih.gov By inputting the structure of this compound, these tools can provide rapid estimates of its environmental properties, which are crucial for environmental risk assessment and regulatory decision-making. insilico.eunih.gov

In Silico Models for Predicting Environmental Fate Properties nih.govecetoc.orgnih.gov
Environmental PropertyTypical QSPR/In Silico ModelImportance for Environmental Fate
Water SolubilityWSKOWWIN™, WATERNTDetermines mobility in soil and aquatic environments.
Octanol-Water Partition CoefficientKOWWIN™, XLOGP3Predicts partitioning into soil, sediment, and biota.
Vapor PressureMPBPWIN™Influences distribution between air, water, and soil.
Bioconcentration FactorBCFBAF™Estimates potential for bioaccumulation in the food chain.
Biodegradation ProbabilityBIOWIN™Indicates persistence in the environment.

Advanced Research Perspectives and Emerging Areas

Omics Technologies in 3-Aminofluoranthene Toxicology (e.g., Toxicogenomics, Proteomics, Metabolomics)

Omics technologies represent a suite of advanced analytical methods that allow for the comprehensive, high-throughput analysis of molecules within a biological system. These fields include toxicogenomics (the study of gene expression changes in response to toxicants), proteomics (the global study of proteins), and metabolomics (the systematic study of metabolites). researchgate.netepa.govscielo.briastate.edu The application of these technologies is pivotal in moving beyond traditional toxicity testing to understand the complex molecular mechanisms and pathways affected by chemical exposure. researchgate.netnih.gov

Toxicogenomics investigates the interaction between a toxicant and the genome, analyzing changes in gene expression to identify molecular patterns that can serve as biomarkers of exposure or predict toxicity. bio-rad.comazenta.com This approach can elucidate the mechanisms underlying a substance's toxic effects by revealing which genes are activated or suppressed upon exposure. unit.no For a compound like this compound, toxicogenomic studies could identify specific gene expression signatures, helping to classify its potential hazards and understand its mode of action compared to other amino-polycyclic aromatic hydrocarbons (amino-PAHs).

Proteomics focuses on the entire set of proteins in a cell or tissue, analyzing changes in their expression, modifications, and interactions. nih.govmdpi.com Since proteins are the functional molecules of the cell, toxicoproteomics can provide direct insights into the cellular response to a toxicant. nih.gov For instance, a proteomics analysis of cells exposed to this compound could reveal alterations in proteins involved in cellular stress, metabolism, or cell cycle regulation, offering a detailed picture of its biological impact. ufc.br

Metabolomics is the large-scale study of small molecules, or metabolites, within a biological system. frontlinegenomics.com The metabolome is considered a downstream reflection of an organism's phenotype and can provide a real-time snapshot of physiological status. nih.gov Untargeted metabolomics research on a class of compounds including this compound has shown that amino-PAHs can up-regulate the mRNA expression of the Aryl hydrocarbon Receptor (AhR), a key regulator of xenobiotic metabolism. researchgate.net This finding suggests that 3-AF interacts with significant detoxification pathways, and further metabolomic analysis could uncover specific biomarkers of exposure and effect.

While dedicated omics studies on this compound are still an emerging area, the available research indicates the potential of these technologies to unravel its precise toxicological profile.

Nanomaterial-Based Approaches for Detection and Remediation

Nanomaterials, materials with at least one dimension in the nanoscale (1-100 nm), offer unique properties for environmental applications due to their high surface-area-to-volume ratio and enhanced reactivity. bio-rad.comdtic.mil These characteristics make them highly effective as sensors for detecting trace pollutants and as agents for environmental remediation. azenta.comportalabpg.org.br Nanotechnology-based strategies are being explored for the detection and cleanup of various contaminants, including PAHs and their derivatives. frontlinegenomics.com

Nanoparticle-based sensors can provide rapid, sensitive, and selective detection of environmental pollutants. azenta.com For a compound like this compound, nanomaterials could be functionalized to specifically bind to it, enabling colorimetric or fluorescent detection methods that are faster and more field-portable than traditional analytical techniques. portalabpg.org.br In remediation, nanomaterials can act as powerful adsorbents or catalysts to break down persistent organic pollutants into less harmful substances. bio-rad.comfrontlinegenomics.com

A specific area of interest is the use of gold nanoparticles (GNPs) in constructing nanosensors and delivery systems. GNPs are biologically inert, easy to synthesize in various sizes, and can be readily functionalized by forming strong bonds with thiol-containing molecules.

A study demonstrated that a derivative of this compound, 3-(fluoranthen-1-ylimino)butane-2-thiol, could be successfully attached to the surface of gold nanoparticles. The resulting thiol-attached GNPs were characterized and found to have a particle size of approximately 5 ± 1 nm. These functionalized nanoparticles were then investigated for their ability to bind with biological macromolecules.

The research confirmed that the fluoranthene (B47539) derivative on the GNP surface could bind to calf thymus DNA. This binding was studied using UV-Visible and fluorescence spectroscopy, which showed an enhancement in fluorescence upon interaction with DNA. The study of the binding interaction is crucial as it suggests that such nanoparticle systems could be designed as DNA binders, potentially tethered with imaging or therapeutic capabilities. The binding constant for the interaction between the fluoranthene-GNP conjugate and DNA was determined, providing quantitative insight into the strength of this interaction.

Mechanistic Insights into Cellular and Molecular Toxicity

Understanding the specific cellular and molecular mechanisms of toxicity is crucial for risk assessment. kirj.een-genetics.com Toxicity generally involves the delivery of a toxicant to a target, interaction with that target, cellular dysfunction, and subsequent repair or adaptation processes. kirj.ee Key events can include DNA damage, protein modification, and the disruption of cellular signaling pathways. n-genetics.com

Research into the toxic effects of this compound (3-AF), a metabolite of 3-nitrofluoranthene (B1196665) (3-NF), has provided important mechanistic insights. A study using the Hepa1c1c7 mouse hepatoma cell line directly compared the cytotoxicity of 3-NF and 3-AF. The results indicated a significant difference in their toxic potential. While the parent compound, 3-NF, was found to induce both apoptosis (programmed cell death) and regulated necrosis, 3-AF did not elicit these effects.

Exposure to this compound did not cause significant cell death in the Hepa1c1c7 cells. The primary observed effect was a reduction in cell proliferation. This suggests that while 3-AF may interfere with cell cycle progression, it lacks the potent cytotoxic and cell death-inducing capabilities of its nitro-aromatic precursor. The study noted that the molecular mechanisms for 3-NF-induced death involved the activation of caspases and MAPKs (ERK1/2, JNK, and p38), but these pathways were not significantly triggered by 3-AF.

Development of Novel Bioremediation and Advanced Oxidation Technologies

Addressing environmental contamination by persistent organic pollutants like PAHs and their derivatives requires effective and sustainable remediation technologies. Emerging strategies focus on novel bioremediation approaches and Advanced Oxidation Processes (AOPs). mdpi.com

Bioremediation utilizes microorganisms like bacteria and fungi to degrade pollutants. hnu.edu.cn This approach is considered cost-effective and environmentally friendly. nih.gov For amino-PAHs, bioremediation often involves microbial communities that can use the compounds as a source of carbon and nitrogen. The effectiveness of bioremediation depends on factors like the pollutant's bioavailability, soil or water conditions (pH, temperature), and the presence of suitable microbial consortia. hnu.edu.cnnih.gov Rhizoremediation, which uses the synergistic relationship between plant roots and rhizosphere microbes, is a particularly promising strategy for cleaning up contaminated soils, as plants can enhance microbial activity and help break down pollutants. scielo.br Research on the bioremediation of PAHs has identified various bacterial and fungal species capable of degrading these complex structures, suggesting that similar approaches could be optimized for this compound. iastate.edunih.gov

Advanced Oxidation Processes (AOPs) are chemical treatment technologies that rely on the generation of highly reactive oxygen species, primarily the hydroxyl radical (•OH), to degrade complex pollutants. kirj.een-genetics.com These processes are capable of mineralizing recalcitrant organic compounds that are resistant to conventional treatment methods. researchgate.netkirj.ee Common AOPs include ozonation, Fenton (and photo-Fenton) processes, and photocatalysis. epa.govn-genetics.com Studies have shown that AOPs are effective in degrading fluoranthene and other PAHs in both water and soil. researchgate.netepa.gov For example, the Fenton process, which uses hydrogen peroxide and an iron catalyst, has been successfully applied to treat soil slurries contaminated with a mixture of PAHs, including fluoranthene. epa.gov The development of these technologies offers a potential pathway for the rapid and efficient destruction of this compound in contaminated environmental media.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing 3-Aminofluoranthene in a laboratory setting?

  • Methodological Answer : Synthesis typically involves catalytic reduction of 3-Nitrofluoranthene using palladium on carbon (Pd/C) under hydrogen gas. Characterization requires high-performance liquid chromatography (HPLC) to confirm purity (>95%) and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to validate the structure. Melting point analysis (115–120°C) should align with literature values for verification .

Q. How should this compound be stored and handled to ensure stability and safety?

  • Methodological Answer : Store in sealed, light-resistant containers at 2–8°C under inert gas (e.g., nitrogen) to prevent oxidation. Avoid contact with oxidizing agents and ensure segregated storage. Use local exhaust ventilation and personal protective equipment (PPE), including nitrile gloves (tested per EN 374) and safety goggles. Emergency protocols require immediate decontamination of spills using absorbent materials .

Q. What analytical techniques are critical for assessing the purity of this compound?

  • Methodological Answer : Combine thin-layer chromatography (TLC) for preliminary purity checks with HPLC-UV (λ = 254 nm) for quantitative analysis. Mass spectrometry (MS) confirms molecular weight (217.26 g/mol), while differential scanning calorimetry (DSC) validates thermal stability up to 120°C .

Advanced Research Questions

Q. How does this compound induce differential cell death mechanisms (apoptosis vs. necrosis) in hepatic cells?

  • Methodological Answer : In Hepa1c1c7 cells, this compound primarily triggers caspase-independent necrosis via reactive oxygen species (ROS) accumulation. Experimental design should include flow cytometry with Annexin V/PI staining to distinguish apoptotic (Annexin V⁺/PI⁻) and necrotic (PI⁺) populations. Compare with its nitro-analogue (3-Nitrofluoranthene), which activates caspase-3-dependent apoptosis .

Q. How can researchers resolve contradictions in reported aquatic toxicity data for this compound?

  • Methodological Answer : Discrepancies in EC50 values (e.g., Daphnia magna vs. algae) may arise from differential bioavailability. Standardize test conditions by using OECD Guidelines 202/201, controlling pH (6–8), dissolved oxygen (>60%), and organic carbon content. Include positive controls (e.g., potassium dichromate) to validate assay sensitivity .

Q. What experimental strategies mitigate fluorescence quenching in this compound-based probes?

  • Methodological Answer : Encapsulate this compound in amphiphilic starlike macromolecules (ASM) to reduce aggregation-caused quenching. Use time-resolved fluorescence spectroscopy (TRFS) with a 375-nm excitation source to measure lifetime (τ ≈ 190 ps) and optimize solvent polarity (e.g., DMSO:water = 1:4) .

Q. How should researchers design dose-response studies to evaluate genotoxic thresholds of this compound?

  • Methodological Answer : Employ the Ames test (OECD 471) with Salmonella TA98 strain (±S9 metabolic activation) at logarithmic doses (0.1–100 µg/mL). Use comet assays in human lymphocytes to quantify DNA strand breaks. Statistical analysis requires PROAST software for benchmark dose (BMD) modeling .

Data Analysis & Reporting Guidelines

Q. What statistical frameworks are appropriate for analyzing non-linear toxicity data of this compound?

  • Methodological Answer : Apply generalized additive models (GAMs) to account for threshold effects. Use Akaike Information Criterion (AIC) to compare linear vs. hormetic dose-response curves. Report 95% confidence intervals and use R/BMDExpress for benchmark dose modeling .

Q. How can researchers validate computational predictions of this compound’s metabolic pathways?

  • Methodological Answer : Use in silico tools (e.g., MetaSite, GLORY) to predict cytochrome P450-mediated metabolites. Validate via LC-MS/MS analysis of hepatic microsomal incubations. Include isotopic labeling (e.g., ¹⁴C) to trace metabolite formation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.